molecular formula C8H15NO2 B026375 2-(Dimethylamino)ethyl methacrylate CAS No. 25154-86-3

2-(Dimethylamino)ethyl methacrylate

Cat. No. B026375
CAS RN: 25154-86-3
M. Wt: 157.21 g/mol
InChI Key: JKNCOURZONDCGV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a monomer that has been extensively studied for its applications in creating polymers with unique properties. Its molecular structure allows it to participate in a variety of polymerization reactions, leading to materials with diverse applications.

Synthesis Analysis

  • DMAEMA can be synthesized by atom transfer radical polymerization (ATRP) in aqueous media, producing copolymers with controlled molecular weights and low polydispersities (Lee, Russell, & Matyjaszewski, 2003).
  • Another synthesis method involves in situ deactivation enhanced ATRP, yielding a hyperbranched DMAEMA polymer with high transfection ability (Newland et al., 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

  • The reactivity ratios of DMAEMA in copolymerization reactions have been quantified, indicating its compatibility with various monomers (Elliott et al., 2003).
  • DMAEMA can be selectively quaternized, leading to the formation of cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization (Bütün, Armes, & Billingham, 2001).

Physical Properties Analysis

  • DMAEMA-based copolymers exhibit thermosensitivity and aggregation properties that depend on their molecular architecture. The lower critical solution temperature of these copolymers varies with the polymer composition (Lee, Russell, & Matyjaszewski, 2003).
  • The solution properties of DMAEMA-based polymers have been studied through viscometry, revealing that the reduced viscosity is affected by the molar mass and the quaternization degree of tertiary amino groups (Ydens et al., 2005).

Chemical Properties Analysis

  • DMAEMA copolymers can undergo hydrolytic degradation, and their stability varies with pH and temperature conditions (van D. Wetering et al., 1998).
  • The copolymers exhibit a range of thermal properties, with the presence of certain monomers leading to the formation of residual char at high temperatures (Elliott et al., 2003).

Scientific Research Applications

  • Thermoresponsive Properties for Biomedical Applications : Star-shaped poly[2-(dimethylamino)ethyl methacrylate]s, prepared by core-first group transfer polymerization, exhibit promising thermoresponsive properties, suggesting potential applications in biomedical fields (Kikuchi et al., 2014).

  • Multi-responsive Polymeric Nanocarriers : Polymeric nanocarriers based on poly(2-dimethylamino)ethyl methacrylate-b-poly(2-nireobenzyl acrylate) show potential for controlled release of bioactive agents in response to various stimuli such as UV, temperature, CO2, and pH (Wang et al., 2013).

  • Amphiphilic Copolymers : The ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media produces copolymers with applications in the biomedical field (Lee, Russell, & Matyjaszewski, 2003).

  • Cationic Diblock Copolymers : Selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers leads to novel cationic diblock copolymers with reversible properties influenced by pH, salt, and temperature (Bütün, Armes, & Billingham, 2001).

  • Stability in Biomedical Applications : Poly(2-(dimethylamino)ethyl methacrylate) demonstrates significant stability to hydrolytic degradation, highlighting its potential in biomedical applications (Wetering et al., 1998).

  • Formation of Silver Nanoparticles : Silver nanoparticles can form in 2-(dimethylamino)ethyl methacrylate, offering insights into novel material applications (Sergeev et al., 1999).

  • Actuator Applications : Poly(2-(dimethylamino)ethyl methacrylate) microgels with short response times can be utilized for actuator applications, improving performance by reducing water diffusion distance (Heijl & Prez, 2004).

  • Gene Delivery Vector : Hyperbranched poly(2-(dimethylamino)ethyl methacrylate) shows high transfection ability and lower cytotoxicity, making it an effective gene delivery vector (Newland et al., 2010).

  • Viscometric Approach to Solution Properties : The solution properties of 2-(dimethylamino)ethyl methacrylate-based (co)polymers are influenced by their molar mass and quaternization degree, with detectable polyelectrolyte effects only at certain charge densities (Ydens et al., 2005).

  • Copolymerizations for Material Science : The environmentally stable palladium acetylide Pd(PPh3)2(CCPh)2 (PPP) demonstrates high catalytic activity for copolymerizations of 2-(dimethylamino)ethyl methacrylate with (methyl)acrylates, contributing to material science applications (Pang, Sun, & Shen, 2004).

Safety And Hazards

DMAEMA is moderately toxic by ingestion and inhalation. It is a skin, eye, and mucous membrane irritant. It is flammable when exposed to sparks, heat, open flame, or oxidizers. When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

DMAEMA has been used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers. Poly(DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications . For example, a robust drug delivery system was created by grafting poly(DMAEMA) onto silica nanoparticles with two different lengths using an in situ atom transfer radical polymerization, resulting in the formation of a pH- and temperature-sensitive shell .

properties

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3
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InChI Key

JKNCOURZONDCGV-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCN(C)C
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Molecular Formula

C8H15NO2
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
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Related CAS

25154-86-3
Record name Poly[2-(dimethylamino)ethyl methacrylate]
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DSSTOX Substance ID

DTXSID1027504
Record name 2-(Dimethylamino)ethyl methacrylate
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Molecular Weight

157.21 g/mol
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Physical Description

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID.
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Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
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Boiling Point

186 °C
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Flash Point

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c.
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Solubility

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6
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Density

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93
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Vapor Density

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11
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Product Name

2-(N,N-Dimethylamino)ethyl methacrylate

Color/Form

Liquid, Colorless liquid

CAS RN

2867-47-2, 25154-86-3
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
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Record name (Dimethylamino)ethyl methacrylate
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Melting Point

-30 °C (freezing point), -30 °C
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Synthesis routes and methods I

Procedure details

quaternized vinylpyrrolidone/dimethylaminopropylmethacrylamide copolymers such as the product sold under the name GAFQUAT HS100 by the company ISP, and crosslinked polymers of methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium salts such as the polymers obtained by homopolymerization of dimethylaminoethyl methacrylate quaternized with methyl chloride, or by copolymerization of acrylamide with dimethylaminoethyl methacrylate quaternized with methyl chloride, the homo- or copolymerization being followed by crosslinking with a compound containing olefinic unsaturation, such as methylenebisacrylamide. In at least one embodiment, a crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (20/80 by weight) in the form of a dispersion containing 50% by weight of the copolymer in mineral oil can be used. This dispersion is sold under the name SALCARE® SC 92 by the company Ciba. In some embodiments, a crosslinked methacryloyloxyethyltrimethylammonium chloride homopolymer containing about 50% by weight of the homopolymer in mineral oil or in a liquid ester can be used. These dispersions are sold under the names SALCARE® SC 95 and SALCARE® SC 96 by the company Ciba.
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of poly(trimethylsilyl methacrylate [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]) was treated with 45 mL of 0.03 M methanolic tetrabutylammonium fluoride and heated at reflux for 8 hr. The solution was evaporated in a rotary evaporator under reduced pressure. The residual polymer was dried for 24 hr in a vacuum oven to give 59 g of poly(methacrylic acid [48 mol %]-b-2-phenylethyl methacrylate [30 mol %]-co-2-dimethylaminoethyl methacrylate [7 mol %]-b-ethoxytriethylene glycol methacrylate [15 mol %]). 1H NMR analysis of the product showed that no trimethylsilyl ester groups remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylamino)ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
2-(Dimethylamino)ethyl methacrylate

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